Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride
Description
Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride is an organosulfur compound combining an ethyl ester backbone with a chlorosulfonyl-substituted phenyl group and a hydrochloride salt. Its molecular formula is C₁₀H₁₂Cl₂O₄S (derived from the parent ester C₁₀H₁₁ClO₄S with added HCl). The chlorosulfonyl (-SO₂Cl) group confers high reactivity, particularly in nucleophilic substitution reactions, making it valuable in synthesizing sulfonamides and other sulfur-containing derivatives . The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical applications. Structural data from collision cross-section (CCS) predictions indicate a moderately sized molecule with a CCS of 154.6 Ų for the [M+H]+ adduct, suggesting a compact yet polarizable structure .
Properties
Molecular Formula |
C10H12Cl2O4S |
|---|---|
Molecular Weight |
299.17 g/mol |
IUPAC Name |
ethyl 2-(2-chlorosulfonylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H11ClO4S.ClH/c1-2-15-10(12)7-8-5-3-4-6-9(8)16(11,13)14;/h3-6H,2,7H2,1H3;1H |
InChI Key |
SSYVCFKHZMSATD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1S(=O)(=O)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride typically involves the esterification of 2-(chlorosulfonyl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives .
Scientific Research Applications
Chemistry: Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a tool for understanding the biochemical pathways involving sulfonyl groups .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of coatings and adhesives .
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride involves the interaction of its chlorosulfonyl group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures. The molecular targets and pathways involved include enzymes with active sites that can react with the chlorosulfonyl group, leading to changes in their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(2,4-difluorophenyl)acetate
- Molecular Formula : C₁₀H₁₀F₂O₂
- Key Features: Fluorine substituents at the 2- and 4-positions of the phenyl ring enhance electron-withdrawing effects, stabilizing the ester group. This compound is used as an intermediate in anti-inflammatory drug synthesis.
Ethyl 2-(4-methoxyphenyl)acetate
- Molecular Formula : C₁₁H₁₄O₃
- Key Features : The methoxy (-OCH₃) group is electron-donating, reducing electrophilicity at the phenyl ring. This compound is less reactive than the chlorosulfonyl analog but finds use in fragrances and agrochemicals due to its stability .
Methyl 2-(chlorosulfonyl)acetate
- Molecular Formula : C₃H₅ClO₄S
- Key Features : A methyl ester analog with a chlorosulfonyl group. It shares reactivity with the target compound but has lower molecular weight (MW = 156.59 g/mol) and reduced steric hindrance, enabling faster reaction kinetics in sulfonylation reactions .
Hydrochloride Salts of Ethyl Esters
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride
- Molecular Formula: C₇H₁₃ClFNO₂
- Key Features : The azetidine ring introduces rigidity, while the fluorine atom increases metabolic stability. This compound is explored in central nervous system (CNS) drug discovery, leveraging the hydrochloride salt for improved bioavailability .
Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride
Halogenated Derivatives
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]acetate
- Molecular Formula : C₁₀H₁₀Cl₂N₂O₂
- Key Features: The hydrazono group and dual chloro substituents enable chelation with transition metals, useful in catalysis. However, it lacks the sulfonyl group’s versatility in forming covalent bonds with biomolecules .
Ethyl 2-(bromomethyl)benzoate
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Reactivity Profile | Applications |
|---|---|---|---|---|---|
| Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride | C₁₀H₁₂Cl₂O₄S | 291.18 | -SO₂Cl, HCl | High (nucleophilic substitution) | Sulfonamide synthesis |
| Ethyl 2-(2,4-difluorophenyl)acetate | C₁₀H₁₀F₂O₂ | 200.18 | -F, -F | Moderate (electrophilic substitution) | Anti-inflammatory intermediates |
| Methyl 2-(chlorosulfonyl)acetate | C₃H₅ClO₄S | 156.59 | -SO₂Cl | High (sulfonylation) | Organic synthesis |
| Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride | C₇H₁₃ClFNO₂ | 197.64 | -F, azetidine, HCl | Low (metabolic stability) | CNS drug candidates |
Research Findings and Key Distinctions
- Reactivity : The chlorosulfonyl group in the target compound enables sulfonamide bond formation, a feature absent in fluorine- or methoxy-substituted analogs. This makes it superior for targeted drug design .
- Solubility: Hydrochloride salts (e.g., target compound, –8) exhibit enhanced aqueous solubility compared to non-ionic esters, critical for pharmacokinetics .
- Structural Insights : Crystal structure studies of analogs like Ethyl 2-(2,4-difluorophenyl)acetate reveal that electron-withdrawing substituents reduce molecular symmetry, affecting crystallization behavior—a consideration for formulation development .
Biological Activity
Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride (CAS No. 1342174-62-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₀H₁₁ClO₄S
- Molecular Weight : 262.71 g/mol
- CAS Number : 1342174-62-2
- Purity : Typically above 95%
The presence of the chlorosulfonyl group in the structure enhances the electrophilic nature of the compound, which is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial properties. The following table summarizes its activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 5 μM | |
| Pseudomonas aeruginosa | 22 mm zone of inhibition | |
| Candida albicans | MIC = 0.5–8 μg/mL | |
| Cryptococcus neoformans | MIC = 0.25–1 μg/mL |
The antimicrobial activity is attributed to the chlorosulfonyl group, which enhances lipophilicity, allowing better penetration into microbial membranes and increased local concentration at target sites.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the introduction of chlorine atoms into the molecular structure significantly enhances biological activity. The chlorosulfonyl moiety plays a critical role in increasing the compound's reactivity towards nucleophiles, which is essential for its antimicrobial efficacy.
Key Findings from SAR Analysis:
- Chlorine Substituents : Increase lipophilicity and improve membrane permeability.
- Sulfonamide Group : Further enhances antibacterial properties by stabilizing interactions with bacterial targets.
Case Studies
-
Synthesis and Evaluation of Antimicrobial Activity :
Karthikeyan et al. synthesized various chlorinated compounds, including this compound, and evaluated their antimicrobial activities. The compound showed significant inhibition against E. coli, with a MIC of 5 μM, showcasing its potential as a broad-spectrum antimicrobial agent . -
High-Throughput Screening :
A study involving high-throughput phenotypic screening revealed that derivatives of this compound exhibited activity against Trypanosomes and Leishmania species, indicating potential applications beyond traditional bacterial infections . -
Mechanistic Studies :
Further investigations into the mechanism of action revealed that the compound inhibits key enzymes involved in bacterial cell wall synthesis, contributing to its bactericidal effects .
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride, and how do reaction conditions influence yield?
The compound can be synthesized via stepwise sulfonation and esterification. For example, chlorosulfonylacetyl chloride reacts with ethanol in anhydrous diethyl ether at 0°C to form ethyl 2-(chlorosulfonyl)acetate, followed by coupling with a substituted phenyl precursor. Maintaining low temperatures (0–10°C) and using triethylamine as a base minimizes side reactions, achieving yields of 55–80% after purification via silica gel chromatography (ethyl acetate/hexane gradients) . Critical parameters include solvent choice (dichloromethane for solubility), stoichiometric control of reagents, and inert atmosphere to prevent hydrolysis of the chlorosulfonyl group.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirms structural integrity by identifying proton environments (e.g., ethyl ester CH2 at δ 3.94–4.31 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C10H12ClNO4S: 277.0176; observed: 278.0201) .
- Infrared Spectroscopy (IR) : Detects functional groups like ester C=O (1736 cm⁻¹) and sulfonyl S=O (1369 cm⁻¹) .
- Melting Point Analysis : Assesses purity (e.g., derivatives with substituted phenyl groups exhibit mp 65–79°C) .
Q. How is the compound purified, and what challenges arise during this process?
Purification typically involves flash chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 1:1 to 3:1). Challenges include:
- Sensitivity of the chlorosulfonyl group to moisture, requiring anhydrous conditions.
- Co-elution of byproducts, necessitating gradient optimization.
- Low volatility precluding distillation for large-scale batches .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural elucidation from NMR/HRMS?
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides absolute configuration and bond-length validation. For example, in related sulfonamide esters, SC-XRD confirmed the sulfonyl group’s geometry (tetrahedral S=O angles) and spatial arrangement of substituents, resolving NMR ambiguities caused by dynamic rotational isomerism . Discrepancies between crystallographic and spectroscopic data may arise from crystal packing effects, necessitating complementary techniques like DFT calculations.
Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitutions?
The chlorosulfonyl group (-SO2Cl) acts as a potent electrophile due to the electron-withdrawing sulfonyl moiety. In reactions with amines (e.g., aniline derivatives), nucleophilic attack occurs at the sulfur atom, displacing chloride. Kinetic studies suggest a two-step mechanism: initial formation of a sulfonate intermediate, followed by chloride elimination. Steric hindrance from ortho-substituents on the phenyl ring can reduce reaction rates by >50% .
Q. How does the compound’s stability impact experimental design in multi-step syntheses?
- Thermal Stability : Decomposition above 80°C limits high-temperature reactions.
- Hydrolytic Sensitivity : The chlorosulfonyl group hydrolyzes in aqueous media, requiring anhydrous solvents (e.g., dichloromethane) and inert atmospheres.
- Light Sensitivity : UV exposure may degrade the ester moiety, necessitating amber glassware .
Q. What strategies mitigate data contradictions between synthetic yields and computational predictions?
Discrepancies often arise from incomplete reaction monitoring or unaccounted side reactions (e.g., dimerization). Solutions include:
- In-situ FTIR : Tracks reagent consumption (e.g., disappearance of -SO2Cl peaks at 1369 cm⁻¹).
- Computational Modeling : DFT studies (e.g., Gaussian) predict transition-state energies to optimize reaction pathways .
Biological and Mechanistic Research
Q. What is the compound’s potential role in medicinal chemistry, given its structural features?
The chlorosulfonyl group is a key pharmacophore in protease inhibitors and kinase modulators. Its electrophilic nature allows covalent binding to cysteine residues in target proteins. Derivatives of similar esters have shown anticancer activity by disrupting microtubule assembly, suggesting potential for structure-activity relationship (SAR) studies .
Q. How can researchers validate the compound’s mechanism of action in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
